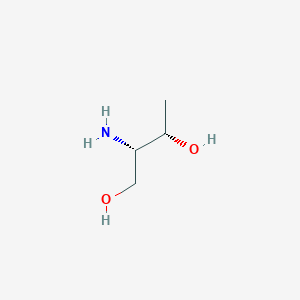![molecular formula C17H19NO4S B2792276 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034503-07-4](/img/structure/B2792276.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical compound used in various fields of research and industry due to its unique physical and chemical properties. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular formula of this compound is C17H19NO4S and it has a molecular weight of 333.4. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
Thiophene nucleus containing compounds show various activities. For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .Mecanismo De Acción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This activation of the CB1 and CB2 receptors also leads to the inhibition of the release of several neurotransmitters, including GABA and glutamate, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been associated with several biochemical and physiological effects. Studies have shown that the compound can cause an increase in heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in the levels of several hormones, including cortisol and prolactin. Additionally, the compound has been associated with changes in the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments is that it is a potent synthetic cannabinoid that can be used to study the effects of cannabinoids on the human body. However, one limitation of using this compound is that it is associated with several health risks, including cardiovascular and respiratory problems. Additionally, the compound is illegal in many countries, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide. One area of research could focus on the development of new synthetic cannabinoids that have fewer health risks than this compound. Additionally, further research could investigate the long-term effects of synthetic cannabinoids on the human body. Finally, research could focus on the development of new treatments for the health problems associated with synthetic cannabinoid use.
Métodos De Síntesis
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1,3-dioxolane-4-carboxylic acid with 1-bromo-5-chloropentane to form 5-chloropentyl-1,3-dioxolane-4-carboxylic acid. This intermediate compound is then reacted with 3-thiophenylmagnesium bromide to form N-(5-chloropentyl)-3-thiophenyl-1,3-dioxolane-4-carboxamide. Finally, this compound is reacted with hydroxylamine hydrochloride to produce this compound.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Researchers have studied the compound's interaction with the CB1 and CB2 receptors in the brain and have found that it has a high affinity for these receptors. This compound has also been used in studies to investigate the effects of synthetic cannabinoids on the cardiovascular and respiratory systems.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-7-4-12(14-5-8-23-10-14)3-6-18-17(20)13-1-2-15-16(9-13)22-11-21-15/h1-2,5,8-10,12,19H,3-4,6-7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHTDIRRYSEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)


![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)


![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)